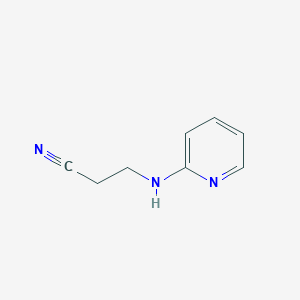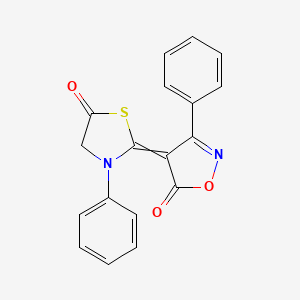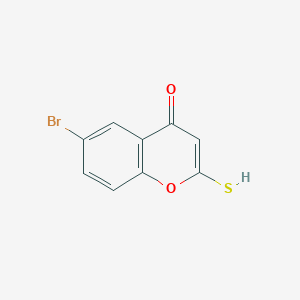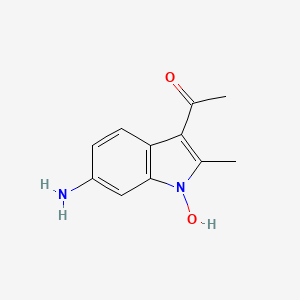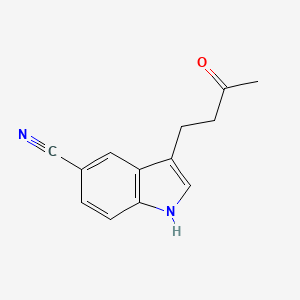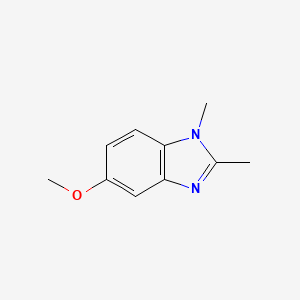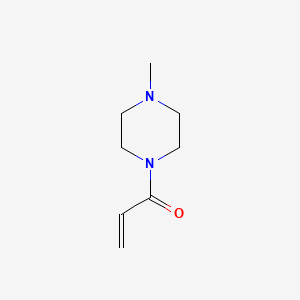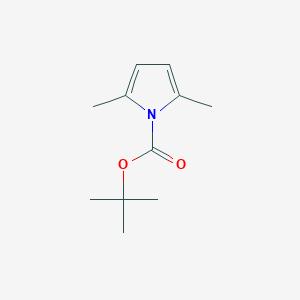
tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Descripción general
Descripción
“tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate”, also known as “N-Boc-3-pyrrolidine”, is a chemical compound with the molecular formula C9H15NO2 . It is an important synthetic intermediate in the production of a variety of compounds used in biological and medicinal research.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle .Chemical Reactions Analysis
“this compound” may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It is also used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.22 and a density of 0.981g/mL at 25°C . It has a melting point range of 40.0 to 44.0 °C and a boiling point of 208°C . It is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis of Chiral Bipyrroles
Research by Skowronek and Lightner (2003) explored the synthesis of chiral 3,3′-Di-tert-butyl-2,2′-bipyrrole from tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate. They noted that the tert-butyl groups restrict rotation around the bipyrrole bond, leading to axial chirality. This finding contributes to the understanding of chiral bipyrroles' synthesis and structural properties (Skowronek & Lightner, 2003).
Photocyclodimerization Studies
The work by Kopf, Wrobel, and Margaretha (1998) investigated the photocyclodimerization of tert-Butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate. Their study revealed the formation of complex structures upon irradiation, providing insight into photochemical reactions involving pyrrole derivatives (Kopf, Wrobel, & Margaretha, 1998).
Exploring Pyrrole Reactivity
Hill, Imam, McNab, and O'Neill (2009) conducted research on the reactivity of 3-hydroxy-1H-pyrrole derived from this compound. Their findings showed that 3-hydroxy-1H-pyrrole reacts with electrophiles predominantly at the 2-position, contributing to the understanding of pyrrole reactivity and potential applications in organic synthesis (Hill et al., 2009).
Mukaiyama Crossed-Aldol-Type Reaction
Vallat, Buciumas, Neier, and Stoeckli-Evans (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction using tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives. Their study provides valuable insights into the stereochemical outcomes of such reactions, important for developing asymmetric synthetic methodologies (Vallat et al., 2009).
Regio-Selective Synthesis
Nguyen, Schiksnis, and Michelotti (2009) demonstrated a regio-selective synthesis method using this compound. Their approach allows for selective substitutions at specific positions on the pyrrole ring, which is crucial for the synthesis of complex organic compounds (Nguyen, Schiksnis, & Michelotti, 2009).
Mecanismo De Acción
Direcciones Futuras
The future directions of “tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate” are likely to be influenced by advances in the fields of medicinal chemistry and drug discovery. As an important synthetic intermediate, its applications may expand with the development of new synthetic methods and the discovery of new therapeutic targets .
Propiedades
IUPAC Name |
tert-butyl 2,5-dimethylpyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXRCRIYSPTHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575174 | |
| Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50585-36-9 | |
| Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)
![[1,2,4]Triazino[4,5-a]indole-1(2H)-thione](/img/structure/B3352640.png)
